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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the

selectivity and performance of the PARP16 inhibitor, DB008, against other PARP family

members, supported by experimental data and protocols.

DB008 is a potent and selective covalent inhibitor of Poly(ADP-ribose) polymerase 16

(PARP16), a unique member of the PARP family localized to the endoplasmic reticulum. This

guide provides a comparative analysis of DB008's selectivity profile against other PARP

enzymes, presenting key quantitative data, detailed experimental methodologies, and visual

representations of associated cellular pathways and workflows.

Performance and Selectivity of DB008
DB008 was developed through a structure-guided design approach to achieve high selectivity

for PARP16. It incorporates an acrylamide warhead that covalently modifies a non-conserved

cysteine residue (Cys169) within the NAD+ binding pocket of PARP16, leading to irreversible

inhibition. This covalent mechanism contributes significantly to its selectivity.

Quantitative Inhibitor Selectivity
Biochemical assays have demonstrated that DB008 is a potent inhibitor of PARP16 with a half-

maximal inhibitory concentration (IC50) of approximately 0.27 µM.[1] While exhibiting what has

been described as "excellent proteome-wide selectivity," its inhibitory activity against other

PARP family members has been characterized to understand its off-target profile.[1]
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The most prominent off-target of DB008 is PARP2, for which it displays an IC50 of 0.139 µM.[2]

It is noteworthy that the inhibition of PARP2 by DB008 is reversible, in contrast to its

irreversible covalent inhibition of PARP16.[2] This differential mode of inhibition is a key aspect

of its selectivity. For other PARP family members, DB008 shows significantly less inhibitory

activity.

Target PARP DB008 IC50 (µM) Inhibition Mode

PARP16 0.275[3] Irreversible (Covalent)

PARP2 0.139[2] Reversible

Other PARPs Not appreciably inhibited[2] -

Experimental Protocols
The following methodologies are representative of the key experiments used to validate the

selectivity of DB008.

PARP Activity Screening and Inhibitor Testing Assay
(PASTA)
This biochemical plate-based assay is utilized to determine the IC50 values of inhibitors

against various PARP enzymes.

Protocol:

Recombinant PARP Enzyme Preparation: Purified recombinant PARP enzymes are diluted to

an optimal concentration in assay buffer.

Inhibitor Preparation: DB008 and other comparator compounds are serially diluted to a range

of concentrations.

Assay Reaction: The PARP enzyme is incubated with the inhibitor for a specified period. The

enzymatic reaction is initiated by the addition of NAD+ and a biotinylated substrate.

Detection: The reaction is stopped, and the amount of biotinylated substrate incorporated is

quantified using a streptavidin-HRP conjugate followed by a chemiluminescent or fluorescent
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readout.

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and

the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay
This assay confirms the covalent modification of PARP16 by DB008 in a cellular context.

Protocol:

Cell Culture and Treatment: HEK 293T cells expressing tagged PARP16 are cultured and

treated with varying concentrations of DB008 for a defined period.

Cell Lysis: Cells are harvested and lysed to extract total protein.

Click Chemistry Reaction: The alkyne handle on DB008 is used for a copper-catalyzed

azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently tagged azide (e.g.,

TAMRA-azide).

Protein Analysis: The labeled proteins are separated by SDS-PAGE, and target engagement

is visualized and quantified by in-gel fluorescence scanning.

Validation of Covalent Binding: To confirm covalent modification of the specific cysteine

residue, a mutant cell line (e.g., PARP16 C169S) is used as a negative control, which should

show a significant reduction in labeling.[2]

Visualizing Cellular Pathways and Workflows
PARP-Mediated DNA Damage Response Pathway
The following diagram illustrates the general role of PARP enzymes, particularly PARP1 and

PARP2, in the DNA single-strand break repair pathway, which is a common target for many

PARP inhibitors. While DB008 targets the ER-resident PARP16, understanding this canonical

pathway is crucial for contextualizing PARP inhibitor research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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